Disodium hexahydroxoplatinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Disodium hexahydroxoplatinate is a chemical compound with the formula Na₂Pt(OH)₆. It is a platinum-based compound that is used in various scientific and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in chemical synthesis and research.

準備方法

Synthetic Routes and Reaction Conditions

Disodium hexahydroxoplatinate can be synthesized through the reaction of platinum(IV) chloride with sodium hydroxide. The reaction typically involves dissolving platinum(IV) chloride in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the formation of this compound. The reaction can be represented as follows:

PtCl4+6NaOH→Na2Pt(OH)6+4NaCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process requires careful control of temperature and pH to ensure high yield and purity of the product. The compound is typically produced in batch reactors where the reaction parameters can be closely monitored and adjusted as needed.

化学反応の分析

Types of Reactions

Disodium hexahydroxoplatinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.

Reduction: It can be reduced to form lower oxidation state platinum compounds or elemental platinum.

Substitution: The hydroxide ligands in this compound can be substituted with other ligands such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly used.

Substitution: Ligand substitution reactions often involve the use of halide salts or amine ligands under controlled pH and temperature conditions.

Major Products Formed

Oxidation: Higher oxidation state platinum compounds such as platinum(VI) oxides.

Reduction: Lower oxidation state platinum compounds or elemental platinum.

Substitution: Platinum complexes with different ligands, such as platinum halides or platinum amine complexes.

科学的研究の応用

Catalytic Applications

Catalysis in Chemical Reactions

Disodium hexahydroxoplatinate serves as a precursor for the synthesis of platinum-based catalysts. These catalysts are essential for various chemical reactions, particularly in hydrogenation and oxidation processes. The compound's ability to facilitate these reactions stems from the unique properties of platinum, such as its high catalytic activity and stability under harsh conditions.

Case Study: Hydrogenation Reactions

In a study investigating the use of platinum catalysts derived from this compound, researchers demonstrated significant enhancements in reaction rates for the hydrogenation of alkenes. The catalyst exhibited high selectivity and turnover frequency, making it a valuable component in industrial applications .

Electroplating and Electroforming

Electroplating Baths

this compound is utilized in electroplating baths to deposit platinum onto various substrates. This application is particularly relevant in the jewelry industry, where the aesthetic qualities of platinum are highly valued. The compound contributes to the formation of smooth, shiny deposits that enhance the appearance of plated items.

| Electroplating Parameters | Value |

|---|---|

| pH Level | 6-8 |

| Temperature | 25-30 °C |

| Platinum Concentration | 18 g/L |

| Additives | Saccharin, Polyethylene glycol |

The electroplating process using this compound has been shown to produce a velvety texture on platinum surfaces, which is distinct from traditional bright or matte finishes .

Materials Science

Composite Materials

Research has indicated that this compound can enhance the mechanical properties of composite materials when used as a filler or additive. For instance, studies have shown that incorporating this compound into sodium alginate films improves their stability and mechanical strength.

Case Study: Sodium Alginate Films

In an experiment assessing the impact of this compound on sodium alginate composites, results indicated a marked improvement in tensile strength and elasticity compared to control samples without the platinum compound. This enhancement is attributed to the interaction between the polymer matrix and platinum particles at the molecular level .

Environmental Applications

Sensing Applications

this compound has potential applications in environmental sensing technologies due to its ability to catalyze reactions involving pollutants. Research is ongoing to explore its effectiveness in detecting heavy metals and organic pollutants in water sources.

| Sensing Parameters | Value |

|---|---|

| Detection Limit | 0.1 ppm |

| Response Time | < 5 minutes |

| Operating Temperature | Room temperature |

Preliminary results indicate that sensors incorporating this compound exhibit rapid response times and high sensitivity to target analytes .

作用機序

The mechanism of action of disodium hexahydroxoplatinate involves its ability to form complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This property is particularly relevant in the context of cancer treatment, where platinum-based drugs are used to inhibit the growth of cancer cells.

類似化合物との比較

Disodium hexahydroxoplatinate can be compared with other platinum-based compounds such as:

Sodium hexachloroplatinate: Similar in terms of platinum content but differs in its ligands and reactivity.

Tetraammineplatinum(II) chloride: Contains amine ligands instead of hydroxide, leading to different chemical properties and applications.

Diamminedinitritoplatinum(II): Another platinum-based compound with distinct ligands and uses.

This compound is unique in its stability and reactivity, making it a versatile reagent in various chemical and industrial processes.

特性

CAS番号 |

12325-31-4 |

|---|---|

分子式 |

H6NaO6Pt- |

分子量 |

320.12 g/mol |

IUPAC名 |

sodium;platinum(4+);hexahydroxide |

InChI |

InChI=1S/Na.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6 |

InChIキー |

VYZACKRNWQFYLJ-UHFFFAOYSA-H |

SMILES |

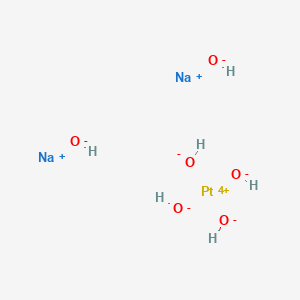

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Pt+4] |

正規SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Pt+4] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。